REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][CH:3]=1.[CH3:10][CH:11]1[CH2:16][NH:15][CH:14]([CH3:17])[CH2:13][NH:12]1>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:12]2[CH2:13][CH:14]([CH3:17])[NH:15][CH2:16][CH:11]2[CH3:10])=[CH:4][CH:3]=1
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Name
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|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)CCl
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Name
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|
Quantity
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11 g
|
Type
|
reactant
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Smiles
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CC1NCC(NC1)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClC1=CC=C(CN2C(CNC(C2)C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |